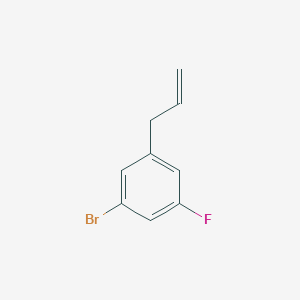

1-Allyl-3-bromo-5-fluorobenzene

Descripción

1-Allyl-3-bromo-5-fluorobenzene (CAS: 868860-65-5) is a halogenated aromatic compound featuring an allyl group (-CH₂CHCH₂) at position 1, bromine at position 3, and fluorine at position 5. Its molecular weight is approximately 213.98 g/mol, as inferred from mass spectrometry data . The compound is commercially available with 95% purity, indicating its synthetic accessibility . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (139.2 Ų) and [M+Na]⁺ (143.4 Ų), suggest a compact molecular geometry influenced by the allyl substituent .

Propiedades

IUPAC Name |

1-bromo-3-fluoro-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICOTNMALOCCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868860-65-5 | |

| Record name | 1-Allyl-3-bromo-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Allyl-3-bromo-5-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-bromo-5-fluorobenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of 1-Allyl-3-bromo-5-fluorobenzene may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: 1-Allyl-3-bromo-5-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like bromine and fluorine makes the benzene ring less reactive towards electrophiles.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are commonly used.

Oxidation and Reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated hydrocarbons.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Nucleophilic Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

EAS: Substituted benzene derivatives.

Nucleophilic Substitution: Coupled products with new carbon-carbon bonds.

Oxidation: Epoxides or alcohols.

Reduction: Saturated hydrocarbons.

Aplicaciones Científicas De Investigación

1-Allyl-3-bromo-5-fluorobenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of fluorinated analogs of biologically active compounds.

Medicine: Research into its derivatives for potential pharmaceutical applications.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Allyl-3-bromo-5-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, facilitated by the electron-withdrawing effects of the fluorine atom . In electrophilic aromatic substitution, the benzene ring’s reactivity is influenced by the substituents’ electronic effects, directing the incoming electrophile to specific positions on the ring .

Comparación Con Compuestos Similares

Structural and Electronic Differences

- This difference may enhance electrophilic substitution or polymerization reactivity .

Physical Properties

- Molecular Weight : The allyl group increases molecular weight (~214 g/mol) compared to analogs with smaller substituents (e.g., 1-bromo-3-fluoro-5-methylbenzene at ~192 g/mol). This could elevate boiling/melting points, though direct data are unavailable .

- Collision Cross-Section (CCS) : The predicted CCS values for the target compound suggest a moderately compact structure. Analogs with bulkier groups (e.g., tert-butyl) may exhibit larger CCS due to increased steric hindrance .

Commercial Availability and Purity

The target compound is available at 95% purity, comparable to analogs like allyl bromodifluoroacetate (95%) and allyl 4-bromobenzyl sulfide (96%) . This suggests standardized synthetic protocols across brominated aryl compounds.

Actividad Biológica

1-Allyl-3-bromo-5-fluorobenzene is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, antifungal, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

1-Allyl-3-bromo-5-fluorobenzene has the following chemical formula:

- Molecular Formula: C9H8BrF

- IUPAC Name: 1-Allyl-3-bromo-5-fluorobenzene

The compound features a bromine atom and a fluorine atom on a benzene ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that 1-Allyl-3-bromo-5-fluorobenzene exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly against resistant strains.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. In vitro studies have shown effectiveness against common fungal pathogens.

| Fungal Strain | MIC µg/mL |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

This activity indicates potential applications in treating fungal infections, especially in immunocompromised patients.

Anti-inflammatory Properties

The anti-inflammatory effects of 1-Allyl-3-bromo-5-fluorobenzene have been evaluated in animal models. It was found to reduce inflammation markers significantly.

Case Study:

In a study involving rats with induced paw edema, treatment with the compound resulted in a reduction of edema by approximately 50% compared to control groups. The mechanism appears to involve inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.

Anticancer Potential

Emerging research suggests that 1-Allyl-3-bromo-5-fluorobenzene may possess anticancer properties. Preliminary studies indicate it can induce apoptosis in cancer cell lines.

| Cell Line | IC50 µM |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

The compound's ability to target specific pathways involved in cancer cell proliferation is an area of ongoing investigation.

The biological activity of 1-Allyl-3-bromo-5-fluorobenzene is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell wall synthesis in bacteria and fungi.

- Cytokine Modulation: It modulates inflammatory pathways by affecting cytokine production.

- Apoptosis Induction: In cancer cells, it activates caspases leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.